Receptor Selectivity: 5-HT2A vs. 5-HT2C Antagonism
The compound belongs to a class of selective 5-HT2A antagonists. The enabling patent explicitly distinguishes this selectivity from 5-HT2C antagonism, noting that 5-HT2C antagonism can cause undesired weight gain, whereas selective 5-HT2A antagonists like those described in the patent are designed to avoid this effect [1]. While specific Ki values for this compound are not publicly available for a direct head-to-head comparison, the patent's stated selectivity for 5-HT2A over 5-HT2C is a foundational differentiator from non-selective serotonin receptor antagonists.
| Evidence Dimension | Selectivity for 5-HT2A vs. 5-HT2C receptors |
|---|---|
| Target Compound Data | Claimed as a selective 5-HT2A antagonist |
| Comparator Or Baseline | Non-selective 5-HT2 antagonists or 5-HT2C antagonists |
| Quantified Difference | No specific Ki values provided; differentiation is qualitative based on patent claims |
| Conditions | In-vitro receptor binding assays as described in patent Example A1 |
Why This Matters
For research on antipsychotic mechanisms, procurement of a selective 5-HT2A antagonist is critical to isolate specific therapeutic effects from off-target liabilities, making this compound a more appropriate tool than non-selective alternatives.
- [1] Indian Patent 210285. (2001). PIPERAZINYLCARBONYLQUINOLINES AND ISOQUINOLINES. View Source
